

Optimizing Lofexidine Hydrochloride dosage to minimize adverse events

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Compound of Interest

Compound Name: Lofexidine Hydrochloride

Cat. No.: B1662522

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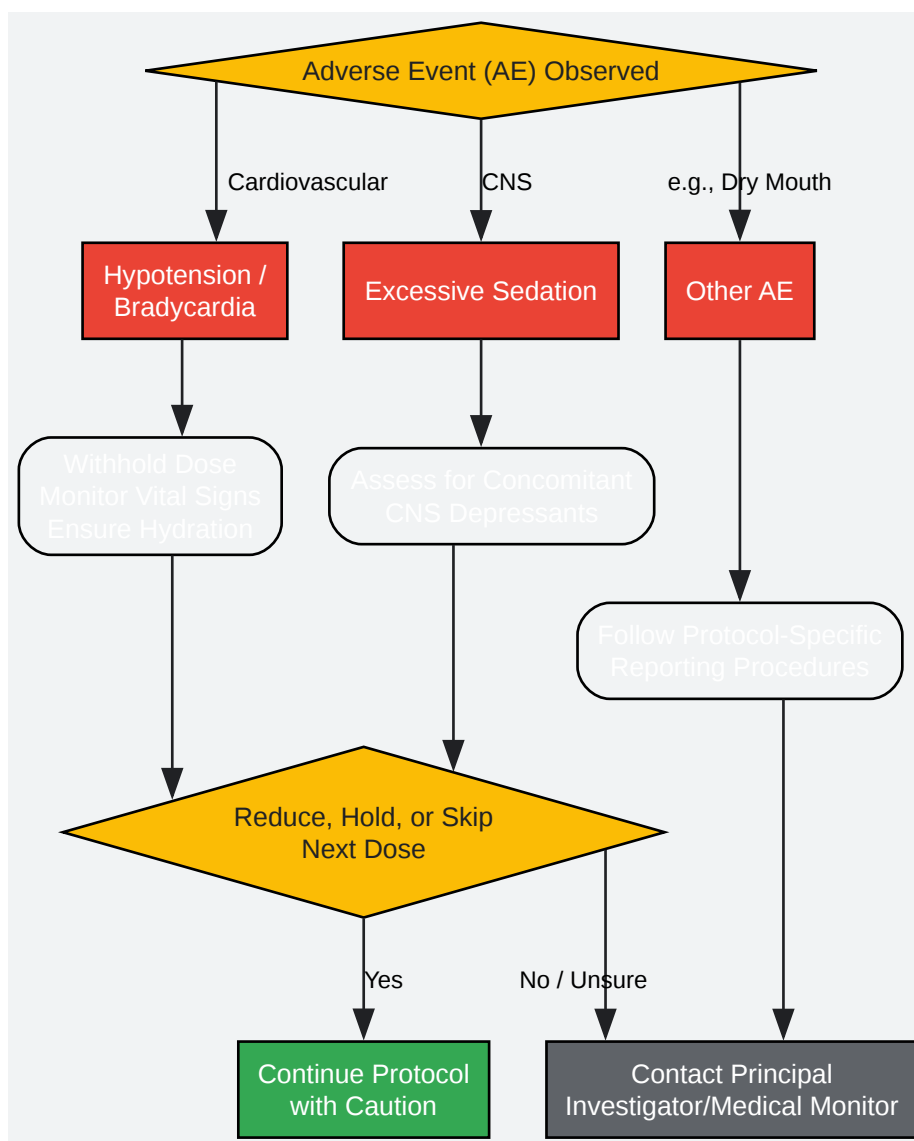
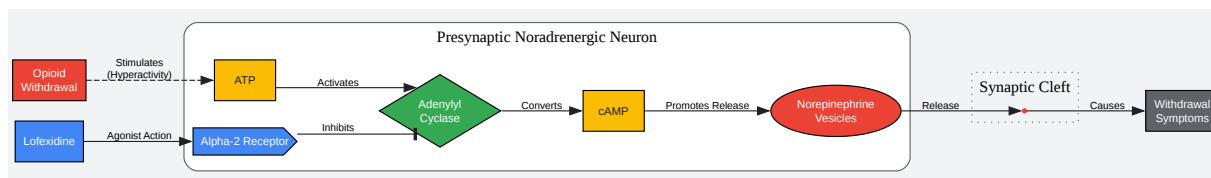
Technical Support Center: Lofexidine Hydrochloride

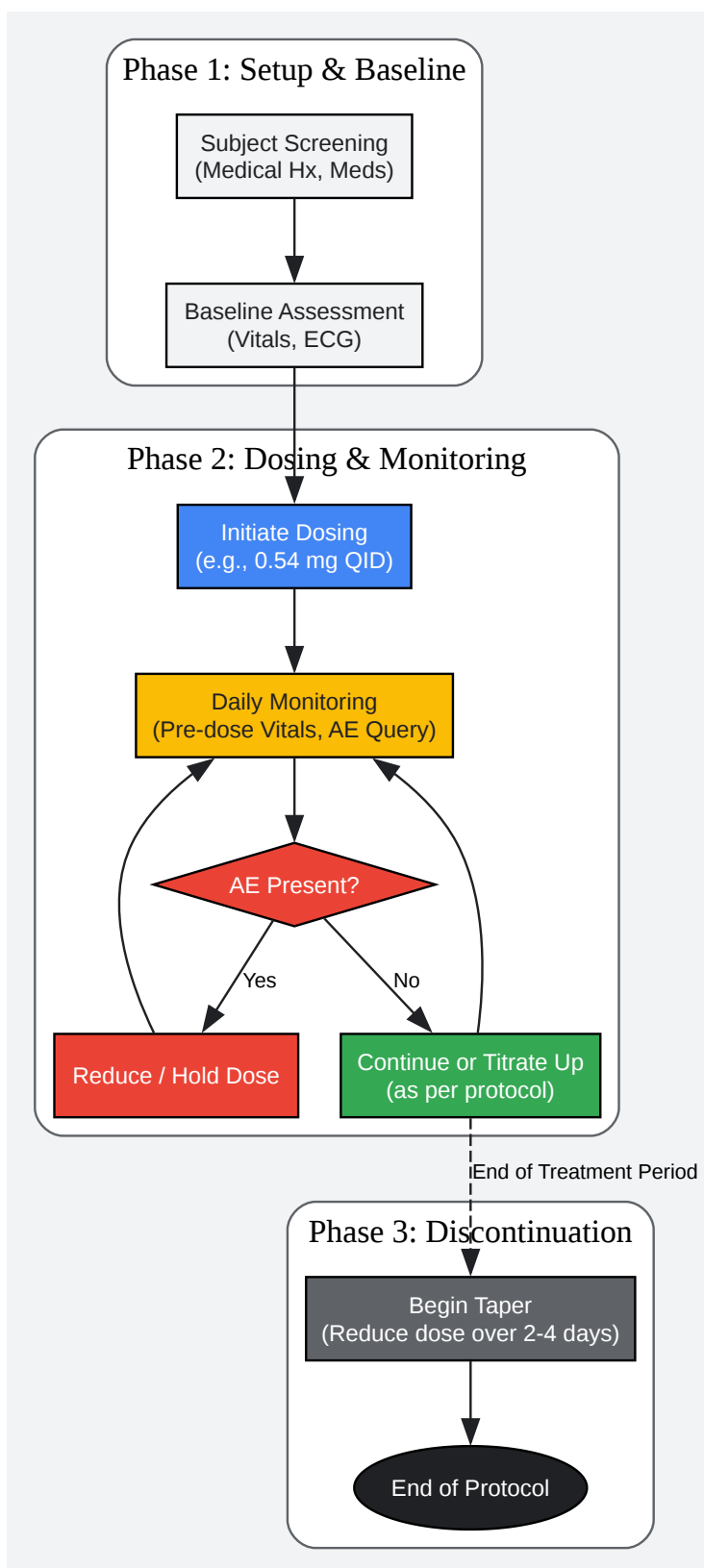
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing **Lofexidine Hydrochloride** dosage to minimize adverse events during experimental use.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for **Lofexidine Hydrochloride**?

A1: Lofexidine is a central alpha-2 adrenergic agonist.[1][2] During opioid withdrawal, the locus coeruleus region of the brain becomes hyperactive, leading to a surge in norepinephrine release, which causes many withdrawal symptoms.[3] Lofexidine binds to and activates presynaptic alpha-2 adrenergic receptors on these neurons, which inhibits the release of norepinephrine.[3][4] This reduction in sympathetic nervous system outflow helps mitigate the acute symptoms of opioid withdrawal.[4][5][6]





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